molecular formula C7H4F2O3 B1280719 2,4-Difluoro-3-hydroxybenzoic acid CAS No. 91659-08-4

2,4-Difluoro-3-hydroxybenzoic acid

Cat. No.: B1280719
CAS No.: 91659-08-4
M. Wt: 174.1 g/mol
InChI Key: AYDXPNZXVSSJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-3-hydroxybenzoic acid is a benzene derivative with the molecular formula C7H4F2O3. This compound is part of the hydroxybenzoic acid family, which is known for its various biochemical and antioxidant properties . It is used in a variety of scientific and industrial applications due to its unique chemical structure and reactivity.

Biochemical Analysis

Biochemical Properties

2,4-Difluoro-3-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with enzymes involved in the phenylpropane biosynthetic pathway, such as CHS6 and SAMT . These interactions can lead to the inhibition or activation of specific biochemical pathways, thereby affecting the overall metabolic processes within the cell.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes such as YLS9 and ARF3, which are involved in the regulation of phenolic acid production . This modulation can lead to changes in cellular metabolism and overall cell function, impacting processes such as cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it has been shown to inhibit the activity of certain enzymes in the phenylpropane biosynthetic pathway, leading to a decrease in the production of phenolic acids . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can also have biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including potential cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropane biosynthetic pathway. It interacts with enzymes such as CHS6 and SAMT, influencing the production of phenolic acids and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within the cell, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity . Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . For example, localization to the nucleus can enhance its effects on gene expression, while localization to the cytoplasm may impact metabolic processes.

Chemical Reactions Analysis

2,4-Difluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2,4-Difluoro-3-hydroxybenzoic acid can be compared with other hydroxybenzoic acids such as:

  • Salicylic acid
  • p-Hydroxybenzoic acid
  • Protocatechuic acid
  • Gentisic acid
  • 3,5-Dihydroxybenzoic acid
  • Vanillic acid
  • Syringic acid
  • Gallic acid
  • Ellagic acid

What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications where other hydroxybenzoic acids may not be as effective .

Properties

IUPAC Name

2,4-difluoro-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDXPNZXVSSJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475762
Record name 2,4-Difluoro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91659-08-4
Record name 2,4-Difluoro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthesis method described in the research paper for 2,4-Difluoro-3-hydroxybenzoic acid?

A1: The research paper [] outlines a novel synthesis method for this compound starting from 3,4,5-trifluoronitrobenzene. This method is particularly noteworthy due to its claimed advantages:

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